N-[1-(1-adamantyl)ethyl]-2-nitro-5-piperazin-1-ylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-adamantyl)ethyl]-2-nitro-5-piperazin-1-ylaniline is a complex organic compound that features an adamantyl group, a nitro group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)ethyl]-2-nitro-5-piperazin-1-ylaniline typically involves multiple steps, starting with the preparation of the adamantyl precursor. One common method involves the alkylation of adamantane with an appropriate alkyl halide, followed by nitration to introduce the nitro group. The piperazine ring is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)ethyl]-2-nitro-5-piperazin-1-ylaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
N-[1-(1-adamantyl)ethyl]-2-nitro-5-piperazin-1-ylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may be explored for its potential use in drug development, particularly for its interactions with biological targets.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)ethyl]-2-nitro-5-piperazin-1-ylaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-adamantyl)ethyl]-2-nitro-5-(4-propionyl-1-piperazinyl)aniline
- N-[1-(1-adamantyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline
Uniqueness
N-[1-(1-adamantyl)ethyl]-2-nitro-5-piperazin-1-ylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The adamantyl group provides structural rigidity, while the nitro and piperazine groups offer diverse reactivity and potential biological activity.
Properties
Molecular Formula |
C22H32N4O2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-nitro-5-piperazin-1-ylaniline |
InChI |
InChI=1S/C22H32N4O2/c1-15(22-12-16-8-17(13-22)10-18(9-16)14-22)24-20-11-19(2-3-21(20)26(27)28)25-6-4-23-5-7-25/h2-3,11,15-18,23-24H,4-10,12-14H2,1H3 |
InChI Key |
BZWLIDHOGPGPIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCNCC5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.